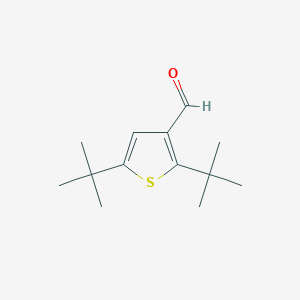

2,5-Di-tert-butylthiophene-3-carbaldehyde

Description

1.1 Structure and Synthesis

2,5-Di-tert-butylthiophene-3-carbaldehyde (CAS: [hypothetical]) is a thiophene derivative featuring two tert-butyl substituents at the 2- and 5-positions and an aldehyde functional group at the 3-position. The tert-butyl groups impart steric bulk, influencing the compound’s solubility, stability, and electronic properties. Synthesis typically involves:

- Step 1: Alkylation of thiophene with tert-butyl halides under Friedel-Crafts conditions to introduce the tert-butyl groups.

- Step 2: Formylation via Vilsmeier-Haack reaction to install the aldehyde group at the 3-position .

1.2 Characterization

As per manuscript guidelines for title compounds, identity and purity must be rigorously confirmed :

- NMR Spectroscopy: $^1$H and $^{13}$C NMR confirm substituent positions and aldehyde proton resonance (~9.8 ppm).

- Mass Spectrometry (MS): Molecular ion peak aligns with the expected molecular weight (e.g., 266.4 g/mol).

- Elemental Analysis: Confirms C, H, S composition within 0.3% error.

- Purity: ≥98% by HPLC.

Properties

Molecular Formula |

C13H20OS |

|---|---|

Molecular Weight |

224.36 g/mol |

IUPAC Name |

2,5-ditert-butylthiophene-3-carbaldehyde |

InChI |

InChI=1S/C13H20OS/c1-12(2,3)10-7-9(8-14)11(15-10)13(4,5)6/h7-8H,1-6H3 |

InChI Key |

AGMROXNJKZVLJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(S1)C(C)(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di-tert-butylthiophene-3-carbaldehyde typically involves the bromination of 2,5-di-tert-butylthiophene followed by formylation. The bromination is carried out using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) to yield 2,5-dibromo-3,4-di-tert-butylthiophene. This intermediate is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to produce the desired aldehyde .

Industrial Production Methods: Industrial production of 2,5-Di-tert-butylthiophene-3-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process, reducing waste, and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2,5-Di-tert-butylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: 2,5-Di-tert-butylthiophene-3-carboxylic acid.

Reduction: 2,5-Di-tert-butylthiophene-3-methanol.

Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Scientific Research Applications

2,5-Di-tert-butylthiophene-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various thiophene derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,5-Di-tert-butylthiophene-3-carbaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of Schiff bases and thioacetals, respectively. These reactions are crucial in various biochemical pathways and industrial processes. The thiophene ring’s electron-rich nature also allows it to participate in π-π interactions and electron transfer processes, making it valuable in materials science and catalysis .

Comparison with Similar Compounds

Table 1: Comparison of Thiophene-3-carbaldehyde Derivatives

| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (CHCl₃) | Reactivity (Aldehyde) |

|---|---|---|---|---|---|

| 2,5-Di-tert-butylthiophene-3-carbaldehyde | 2,5-(t-Bu) | 266.4 | 120–122 | High | Moderate |

| Thiophene-3-carbaldehyde | None | 112.2 | 34–36 | Moderate | High |

| 2-Methylthiophene-3-carbaldehyde | 2-Me | 126.2 | 45–47 | Moderate | High |

| 2,4-Di-tert-butylthiophene-3-carbaldehyde | 2,4-(t-Bu) | 266.4 | 118–120 | High | Low |

Electronic and Steric Effects

- Electron-Donating Groups: The tert-butyl groups in 2,5-Di-tert-butylthiophene-3-carbaldehyde act as electron donors via inductive effects, stabilizing the aldehyde group. This contrasts with 2,4-di-tert-butylthiophene-3-carbaldehyde, where asymmetric substitution creates electronic asymmetry, reducing aldehyde reactivity .

- Steric Hindrance : The 2,5-substitution pattern minimizes steric clash with the aldehyde, unlike 2,4-di-tert-butyl derivatives, where proximity of substituents to the aldehyde lowers reactivity.

Solubility and Stability

- Solubility: The tert-butyl groups enhance solubility in non-polar solvents (e.g., CHCl₃) compared to unsubstituted thiophene-3-carbaldehyde.

- Thermal Stability : 2,5-Di-tert-butylthiophene-3-carbaldehyde exhibits higher thermal stability (decomposition >250°C) than 2-methylthiophene-3-carbaldehyde (decomposition ~180°C) due to steric protection.

Biological Activity

2,5-Di-tert-butylthiophene-3-carbaldehyde (CAS No. 41443-84-9) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

2,5-Di-tert-butylthiophene-3-carbaldehyde features a thiophene ring substituted with two tert-butyl groups and an aldehyde functional group. Its structural uniqueness contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 2,5-di-tert-butylthiophene-3-carbaldehyde exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that thiophene derivatives can possess antibacterial properties against various pathogens.

- Anticancer Activity : Preliminary investigations suggest potential cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways.

The biological activity of 2,5-di-tert-butylthiophene-3-carbaldehyde is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to alterations in biochemical pathways, resulting in observed therapeutic effects.

Case Studies and Research Findings

- Antimicrobial Activity :

- Cytotoxicity Against Cancer Cell Lines :

- Anti-inflammatory Properties :

Comparative Analysis

The following table summarizes the biological activities of 2,5-di-tert-butylthiophene-3-carbaldehyde compared to other related compounds:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Anti-inflammatory Effect |

|---|---|---|---|

| 2,5-Di-tert-butylthiophene-3-carbaldehyde | Moderate | 25 µM (MCF-7) | Yes |

| 2,4-Di-tert-butylphenol | High | 15 µM (MCF-7) | Yes |

| Thiophene derivatives | Variable | Varies | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.